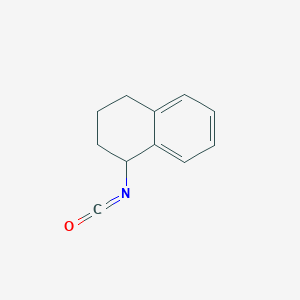

1-Isocyanato-1,2,3,4-tetrahydronaphthalene

Description

1-Isocyanato-1,2,3,4-tetrahydronaphthalene (CAS: 58490-95-2) is a bicyclic organic compound featuring a tetrahydronaphthalene (tetralin) backbone substituted with an isocyanato (-NCO) group at position 1. Its molecular formula is C₁₁H₁₁NO, with a molecular weight of 173.21 g/mol and a refractive index of n²⁰/D 1.54 . The compound is characterized by high reactivity due to the electrophilic isocyanato group, making it valuable in polymer synthesis and as an intermediate in pharmaceuticals or agrochemicals. Its InChIKey (OABBXWCERFBLEZ-UHFFFAOYSA-N) and structure distinguish it from other tetrahydronaphthalene derivatives .

Properties

IUPAC Name |

1-isocyanato-1,2,3,4-tetrahydronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c13-8-12-11-7-3-5-9-4-1-2-6-10(9)11/h1-2,4,6,11H,3,5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OABBXWCERFBLEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C2C1)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20584296 | |

| Record name | 1-Isocyanato-1,2,3,4-tetrahydronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20584296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58490-95-2 | |

| Record name | 1-Isocyanato-1,2,3,4-tetrahydronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20584296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-isocyanato-1,2,3,4-tetrahydronaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Direct Phosgenation of 1,2,3,4-Tetrahydronaphthylamine

Method Overview:

The most common synthetic route to 1-Isocyanato-1,2,3,4-tetrahydronaphthalene is the reaction of 1,2,3,4-tetrahydronaphthylamine with phosgene under controlled conditions. This reaction converts the primary amine group into an isocyanate functional group.

| Parameter | Typical Value/Range |

|---|---|

| Reactants | 1,2,3,4-tetrahydronaphthylamine, phosgene |

| Base Catalyst | Triethylamine or similar base |

| Solvent | Inert organic solvent (e.g., dichlorobenzene, tetrahydrofuran) |

| Atmosphere | Inert gas (nitrogen or argon) |

| Temperature | ~80°C for initial reaction; can be elevated up to 150°C during phosgene addition |

| Reaction Time | Several hours (varies with scale and conditions) |

- The amine is dissolved in an inert solvent and mixed with a base such as triethylamine to neutralize hydrochloric acid formed during the reaction.

- Phosgene gas is introduced slowly into the reaction mixture under an inert atmosphere to avoid moisture and side reactions.

- The reaction is maintained at elevated temperatures (~80°C) to facilitate the conversion.

- Excess phosgene is removed by purging with inert gas after completion.

- The product is purified by vacuum distillation to obtain high purity this compound.

Industrial Scale Production

Industrial methods mirror the laboratory synthesis but emphasize strict control of reaction parameters to maximize yield and purity. Large-scale reactors with controlled phosgene feed and temperature regulation are used. The reaction is often conducted in solvents like dichlorobenzene or other chlorinated aromatics to dissolve reactants and control exothermicity.

Key considerations include:

- Phosgene Excess: Maintaining a stoichiometric excess of phosgene ensures complete conversion of amine to isocyanate.

- Temperature Control: Gradual heating from ambient to 150°C during phosgenation prevents side reactions and decomposition.

- Inert Atmosphere: Nitrogen or argon is used to prevent moisture contamination, which can hydrolyze isocyanate groups.

- Purification: Vacuum distillation removes residual phosgene and solvent, yielding a product suitable for downstream applications.

Detailed Phosgenation Mechanism and Process Optimization

Research patents and literature describe a two-step phosgenation process for organic isocyanates, which can be applied to this compound:

| Step | Description | Temperature Range |

|---|---|---|

| 1 | Primary phosgenation: Mixing primary amine with phosgene in an inert solvent with stirring | 75°C to 100°C |

| 2 | Heating and refluxing the phosgene-saturated mixture to complete isocyanate formation | Up to 150°C |

This process avoids the need for sophisticated mixing apparatus and ensures high conversion efficiency. The phosgene saturation of the liquid phase is critical to prevent formation of undesired by-products such as ureas or carbamates. The reaction is monitored until hydrogen chloride evolution ceases, indicating completion.

Comparative Data on Phosgenation of Similar Cycloalkyl Amines

While specific data on this compound is limited, related cycloalkyl isocyanates have been prepared using analogous methods, providing insights into yields and conditions:

| Amine Precursor | Solvent | Phosgene (g) | Temp. (°C) | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1-Amino-1-methyl-4(3)-aminomethylcyclohexane | Dichlorobenzene | 250 | 0 to 150 | ~85 | Two-step phosgenation, vacuum distillation |

| 1-Amino-1,2,2-trimethyl-3-(2-aminoethyl)cyclopentane | Dichlorobenzene | 125 | 0 to 150 | 60 | Similar phosgenation approach |

These examples demonstrate that phosgenation under controlled temperature and inert conditions is effective for preparing isocyanates from cycloalkyl amines, supporting the methodology used for this compound.

Summary Table of Preparation Methods

| Method | Key Reactants | Conditions | Yield & Purity | Notes |

|---|---|---|---|---|

| Direct Phosgenation (Lab Scale) | 1,2,3,4-tetrahydronaphthylamine + phosgene | 80°C, inert atmosphere, triethylamine base | High purity, moderate to high yield | Standard synthetic route |

| Industrial Phosgenation | Same as lab scale, scaled-up | Controlled phosgene feed, 80–150°C | High yield, high purity | Requires strict process control |

| Two-step Phosgenation Process | Primary amine + phosgene in inert solvent | 75–100°C initial, reflux up to 150°C | Efficient conversion | Avoids complex mixing equipment |

Research Findings and Notes

- The isocyanate group in this compound is highly reactive toward nucleophiles, necessitating careful control during synthesis to avoid side reactions.

- Triethylamine or similar bases are used to neutralize HCl formed during phosgenation, improving yield and product stability.

- Vacuum distillation is essential for purifying the product and removing residual phosgene and solvents.

- The reaction atmosphere must be rigorously anhydrous and inert to prevent hydrolysis of the isocyanate group.

- Elevated temperature reflux after amine addition ensures complete conversion to the isocyanate.

- Industrial processes often incorporate continuous phosgene feed and real-time monitoring of reaction parameters for safety and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-Isocyanato-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:

Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.

Addition Reactions: It can participate in addition reactions with compounds containing active hydrogen atoms.

Common Reagents and Conditions:

Amines: React with the isocyanate group to form ureas.

Alcohols: React to form carbamates.

Solvents: Tetrahydrofuran (THF) is commonly used as a solvent in these reactions.

Major Products:

Ureas: Formed from the reaction with amines.

Carbamates: Formed from the reaction with alcohols.

Scientific Research Applications

Polymer Chemistry

Functionalized Monomers

ITN can be utilized to create functionalized polymerizable monomers. These monomers are valuable for producing polymers with specific properties tailored for various applications. For example, ITN can react with compounds containing Zerewitinoff active hydrogens to yield polymerizable antidegradant monomers. These monomers can be polymerized with other ethylenically unsaturated monomers to form polymers that exhibit enhanced resistance to degradation, making them suitable for use in coatings and adhesives .

Case Study: Antidegradant Polymers

Research has shown that polymers synthesized from ITN derivatives possess covalently bonded antidegradant functionalities. This is particularly useful in industries where material longevity is critical, such as automotive and aerospace sectors. The incorporation of these functionalities into the polymer backbone helps improve the durability and performance of the final products .

Material Science

Crosslinking Agents

ITN can function as a crosslinking agent in the production of thermosetting resins. The reactivity of the isocyanate group allows it to form crosslinks with polyols or amines, resulting in materials with enhanced mechanical strength and thermal stability. This application is crucial in the development of high-performance composites used in construction and manufacturing .

Table: Properties of ITN-based Polymers

| Property | Value |

|---|---|

| Glass Transition Temperature (Tg) | Varies based on formulation |

| Tensile Strength | High (specific values depend on formulation) |

| Thermal Stability | Excellent (up to 200°C) |

| Resistance to UV Degradation | Moderate to High |

Environmental Applications

Water Treatment

Research indicates that polymers derived from ITN can be effective in water treatment applications due to their flocculating properties. By modifying the chemical structure of ITN-derived polymers, researchers have developed materials that can enhance the removal of contaminants from water sources .

Mechanism of Action

The mechanism of action of 1-Isocyanato-1,2,3,4-tetrahydronaphthalene involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophiles, leading to the formation of ureas and carbamates. The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The reactivity and applications of tetrahydronaphthalene derivatives depend on substituents. Key comparisons include:

1-Chloro-1,2,3,4-tetrahydronaphthalene (5)

- Functional Group : Chlorine (-Cl).

- Reactivity : Undergoes solvolysis at a slower rate compared to β-hydroxy-substituted analogs due to the absence of stabilizing hydroxyl interactions .

- Application : Used in studying carbocation stability during solvolysis mechanisms .

1-Oxo-1,2,3,4-tetrahydronaphthalene (1)

- Functional Group : Ketone (-C=O).

- Reactivity : Exhibits regioselectivity in bromination, influenced by Mulliken charges on the aromatic ring (e.g., higher charge density at C5 and C8 positions) .

- Application : Intermediate in organic synthesis for constructing polycyclic frameworks .

1-Methoxy-1,2,3,4-tetrahydronaphthalene

- Functional Group : Methoxy (-OCH₃).

- Reactivity : Participates in Friedel-Crafts alkylation with allyltrimethylsilane, yielding 1-allyl derivatives in high yields (81%) .

- Application : Precursor for synthesizing allylated tetralins for material science .

1-Methylene-1,2,3,4-tetrahydronaphthalene

- Functional Group : Methylene (=CH₂).

- Reactivity : Undergoes polymerization or Diels-Alder reactions due to the conjugated diene system .

- Application : Building block for styrene-like polymers .

1-Phenyl-1,2,3,4-tetrahydronaphthalene

- Functional Group : Phenyl (-C₆H₅).

- Reactivity : Stabilizes carbocations through resonance with the aromatic ring .

- Application : Model compound for studying steric effects in asymmetric synthesis .

1-Isothiocyanato-1,2,3,4-tetrahydronaphthalene

- Functional Group : Isothiocyanato (-NCS).

- Reactivity : Less electrophilic than isocyanato derivatives due to sulfur’s electron-donating nature .

- Application : Used in thiourea formation for drug discovery .

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Refractive Index (n²⁰/D) | Key Reactivity Feature |

|---|---|---|---|---|---|

| 1-Isocyanato-1,2,3,4-tetrahydronaphthalene | C₁₁H₁₁NO | 173.21 | Not reported | 1.54 | Electrophilic isocyanato group |

| 1-Chloro-1,2,3,4-tetrahydronaphthalene | C₁₀H₁₁Cl | 166.64 | Not reported | Not reported | Solvolysis via carbocation formation |

| 1-Oxo-1,2,3,4-tetrahydronaphthalene | C₁₀H₁₀O | 146.19 | Not reported | Not reported | Bromination regioselectivity |

| 1-Methoxy-1,2,3,4-tetrahydronaphthalene | C₁₁H₁₄O | 162.23 | Not reported | Not reported | Allylation via Friedel-Crafts |

| 1-Methylene-1,2,3,4-tetrahydronaphthalene | C₁₁H₁₂ | 144.21 | Not reported | Not reported | Conjugated diene reactivity |

Biological Activity

1-Isocyanato-1,2,3,4-tetrahydronaphthalene (also known as 1-isocyano-1,2,3,4-tetrahydronaphthalene) is an organic compound with significant biological implications primarily due to its potential toxicity and reactivity with biological molecules. This article explores its biological activity through various studies and findings.

This compound has the molecular formula CHN and features an isocyanate functional group. This structure allows it to engage in electrophilic reactions with nucleophiles such as proteins and nucleic acids, potentially leading to modifications that disrupt normal biological functions.

Toxicological Profile

The biological activity of this compound is closely associated with its toxicological effects. Isocyanates are known respiratory irritants and can trigger allergic reactions. Symptoms of exposure include:

- Headaches

- Nausea

- Skin irritation

Moreover, metabolic studies indicate that the compound's metabolites are primarily excreted as glucuronides in urine, which may lead to discoloration due to pigment formation .

Acute Toxicity Data

| Route of Exposure | LD50 (mg/kg) | Observations |

|---|---|---|

| Oral (male rats) | 2860 | Relatively low toxicity |

| Dermal (male rabbits) | 16800 | Low dermal toxicity |

| Inhalation (rats) | 1300 mg/m³ | No mortalities observed |

In humans, high concentrations can cause headaches, nausea, vomiting, and a characteristic green-gray urine .

Interaction with Biological Molecules

Research indicates that this compound can interact with various biological molecules due to its electrophilic nature. These interactions may lead to:

- Protein Modification : Alterations in protein function can occur through covalent bonding with amino acid residues.

- Nucleic Acid Interaction : The compound may also bind to nucleic acids, potentially affecting gene expression and cellular processes.

Such reactivity underlies its toxicological profile and suggests a need for caution in handling this compound in industrial applications.

Case Studies and Research Findings

Several studies have assessed the biological activity of related compounds or derivatives of tetrahydronaphthalene:

- A study on the synthesis of spiropyrazine derivatives from isocyanato compounds demonstrated potential antimicrobial and anticancer properties .

- Research involving structural modifications of tetrahydronaphthalene analogues indicated varying levels of receptor activity and toxicity profiles .

Summary of Findings

The biological activity of this compound is characterized by its:

- Toxicity : Demonstrated through acute toxicity studies.

- Reactivity : Interactions with proteins and nucleic acids that may lead to adverse biological effects.

- Metabolic Pathways : Primarily excreted as glucuronides.

Q & A

Basic: What spectroscopic methods are recommended for characterizing the molecular structure of 1-Isocyanato-1,2,3,4-tetrahydronaphthalene?

To confirm the molecular structure, employ a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), infrared (IR) spectroscopy , and mass spectrometry (MS) .

- NMR : Analyze the aromatic and aliphatic proton environments (C1–C11 positions) and verify the isocyanate group (NCO) via chemical shifts. The tetrahydronaphthalene backbone will show characteristic splitting patterns for the fused cyclohexene ring .

- IR : Identify the NCO stretching vibration near ~2250 cm⁻¹ and confirm aromatic C-H stretches (~3000–3100 cm⁻¹) .

- MS : Use high-resolution MS to validate the molecular formula (C₁₁H₁₁NO , m/z = 173.21) and fragmentation patterns .

Basic: How can researchers safely handle and store this compound in laboratory settings?

- Handling : Use PPE (gloves, goggles, respirators) to avoid inhalation (flash point: 110°C) and dermal contact. Work in a fume hood due to volatile isocyanate emissions .

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent polymerization. Avoid proximity to heat sources or oxidizing agents .

- Emergency Protocols : For eye exposure, flush with water for 15+ minutes (per S26 safety guidelines) .

Advanced: How should researchers resolve contradictions in reported thermodynamic data (e.g., enthalpy of formation) for this compound?

Discrepancies in thermodynamic properties (e.g., ΔfH°gas) may arise from computational models or experimental conditions. To address this:

Cross-Reference Databases : Compare values from NIST Standard Reference Data with peer-reviewed studies.

Experimental Validation : Use calorimetry (e.g., bomb calorimetry) under controlled conditions (25°C, 1 atm).

Computational Checks : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to validate gas-phase enthalpy .

| Property | Reported Value (NIST) | Methodological Note |

|---|---|---|

| ΔfH°gas (kJ/mol) | To be determined | Requires experimental replication |

| Cp,gas (J/mol·K) | Refer to NIST 69 | Validate via gas-phase IR |

Advanced: What experimental design considerations are critical for assessing the compound’s toxicity in mammalian models?

Design toxicity studies using the framework from ATSDR guidelines ():

- Exposure Routes : Prioritize inhalation (most relevant for volatiles) and oral administration. Include dermal testing for occupational safety .

- Endpoints : Monitor hepatic/renal effects (common for aromatic amines) and hematological parameters (e.g., methemoglobinemia risk) .

- Model Organisms : Use rodents (rats/mice) for systemic toxicity. For mechanistic insights, employ human hepatocyte cell lines (e.g., HepG2) .

- Dose-Response : Include subchronic (90-day) and acute (24–72 hr) exposure tiers.

Basic: What synthetic pathways are optimal for producing this compound?

Two primary routes:

Phosgenation of Tetrahydronaphthylamine : React 1,2,3,4-tetrahydronaphthylamine with phosgene (COCl₂) in anhydrous dichloromethane. Monitor reaction completion via TLC .

Isocyanate Substitution : Substitute a halogen (e.g., Cl) in 1-chlorotetrahydronaphthalene with NaNCO in DMF at 60°C .

Purification : Distill under reduced pressure (density: 1.104 g/mL; lit. boiling point ~250°C) .

Advanced: How can computational modeling predict the compound’s reactivity in nucleophilic addition reactions?

Use molecular docking and DFT calculations to simulate interactions with nucleophiles (e.g., amines, alcohols):

- Electrostatic Potential Maps : Identify electrophilic regions (NCO group) using Gaussian 16 .

- Transition State Analysis : Calculate activation energies for isocyanate-thiol reactions to predict kinetic barriers .

- Solvent Effects : Incorporate polarizable continuum models (PCM) for reactions in solvents like THF or acetonitrile .

Advanced: What enzymatic pathways are implicated in the metabolism of this compound?

Metabolism likely involves glutathione S-transferases (GSTs) and cytochrome P450 enzymes :

- GSTs : Conjugate glutathione to the isocyanate group, forming water-soluble metabolites (detectable via LC-MS) .

- CYP450 : Oxidize the tetrahydronaphthalene ring to dihydrodiol derivatives (characterize via ¹H NMR) .

Experimental Validation : Use hepatic microsomes from human/rat models and inhibit specific enzymes (e.g., CYP3A4) to confirm pathways .

Basic: How can researchers validate the purity of synthesized this compound?

- Chromatography : Use GC-MS or HPLC (C18 column, acetonitrile/water mobile phase) to detect impurities (<1% threshold) .

- Elemental Analysis : Confirm C, H, N, O percentages match theoretical values (C: 76.27%, H: 6.41%, N: 8.09%, O: 9.23%) .

- Melting Point : Compare observed range with literature values (if crystalline form is obtainable).

Advanced: What strategies mitigate polymerization during storage or reaction conditions?

- Inhibitors : Add trace stabilizers (e.g., hydroquinone, 0.01–0.1 wt%) to prevent radical-initiated polymerization .

- Temperature Control : Store below 10°C and avoid prolonged exposure to light (UV catalyzes degradation) .

- Inert Atmosphere : Conduct reactions under N₂/Ar to exclude moisture and oxygen .

Advanced: How do steric and electronic effects influence the compound’s reactivity in [4+2] cycloaddition reactions?

- Steric Effects : The tetrahydronaphthalene ring’s chair conformation hinders approach of dienophiles (e.g., maleic anhydride) to the NCO group.

- Electronic Effects : Electron-withdrawing NCO enhances dienophile activation energy (DFT-calculated).

Experimental Design : Compare reaction rates with/without electron-donating substituents using kinetic studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.